(E)-N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-3-phenylprop-2-enamide
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Overview
Description
(E)-N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-3-phenylprop-2-enamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-3-phenylprop-2-enamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 3-phenylprop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of automated systems for monitoring and controlling reaction parameters would be essential in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide or thioamide functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
(E)-N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (E)-N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. This compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-3-phenylprop-2-enamide: Lacks the (E)-configuration, which may affect its reactivity and biological activity.
N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-3-phenylprop-2-ynamide: Contains a triple bond instead of a double bond, leading to different chemical properties.
N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-3-phenylprop-2-ol: Has a hydroxyl group, which can influence its solubility and reactivity.
Uniqueness
(E)-N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-3-phenylprop-2-enamide is unique due to its specific (E)-configuration and the presence of trifluoromethyl groups, which enhance its stability and reactivity. These features make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(E)-N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F6N2OS/c19-17(20,21)12-8-13(18(22,23)24)10-14(9-12)25-16(28)26-15(27)7-6-11-4-2-1-3-5-11/h1-10H,(H2,25,26,27,28)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXRUDFNYNKUBH-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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